2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester
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Overview
Description
2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester is a chemical compound with the molecular formula C12H20O4. It is known for its unique structure, which includes a furan ring and an octanoic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester typically involves the esterification of 2-Furanoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various esters and amides can be formed depending on the nucleophile used.
Scientific Research Applications
2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester involves its interaction with various molecular targets. The furan ring and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its biological activity and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid, tetrahydro-5-oxo-, ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-: Contains a methylene group and an octyl chain, differing in the substitution pattern on the furan ring.
Uniqueness
2-Furanoctanoic acid, tetrahydro-5-oxo-, methyl ester is unique due to its specific ester group and the length of its carbon chain. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry .
Properties
CAS No. |
64996-86-7 |
---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 8-(5-oxooxolan-2-yl)octanoate |
InChI |
InChI=1S/C13H22O4/c1-16-12(14)8-6-4-2-3-5-7-11-9-10-13(15)17-11/h11H,2-10H2,1H3 |
InChI Key |
RACHNOYRFOCRLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
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